2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Scientific Research Applications
Synthetic Strategies
A pivotal aspect of research on this compound involves innovative synthetic methodologies. For instance, the use of trifluoromethyl-containing building blocks for preparing trifluoromethyl-substituted aminopyrroles showcases a strategy leveraging the unique properties of trifluoromethyl groups. This approach, involving 2H-azirine ring expansion, highlights the compound's role in synthesizing structurally diverse and functionally rich pyrroles, which are crucial in medicinal chemistry and materials science (Khlebnikov et al., 2018).
Structural and Electronic Properties
Research into the structural and electronic properties of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, reveals insights into the conformational dynamics and electronic interactions crucial for the design of anticonvulsant drugs. These studies utilize X-ray diffraction and molecular-orbital calculations to understand the orientation and electronic delocalization that influence biological activity (Georges et al., 1989).
Molecular Docking and Biological Screening
A significant area of application for this compound is in molecular docking and biological screening studies. The synthesis of novel pyridine and fused pyridine derivatives, followed by their in silico molecular docking screenings towards target proteins, showcases the potential of these compounds in drug discovery. Such studies aim to identify compounds with promising binding energies indicative of therapeutic potential against various diseases (Flefel et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular function, leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-24-16(26)6-5-13(23-24)17(27)25-9-7-12(8-10-25)11-28-15-4-2-3-14(22-15)18(19,20)21/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYMGOQGMXBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.